molecular formula C11H12 B14461788 2-Methylidene-1,2,3,4-tetrahydronaphthalene CAS No. 66448-77-9

2-Methylidene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14461788
CAS No.: 66448-77-9
M. Wt: 144.21 g/mol
InChI Key: VRXDKYFSWOOJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H12 It is a derivative of naphthalene, characterized by the presence of a methylene group at the second position of the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-1,2,3,4-tetrahydronaphthalene typically involves the catalytic hydrogenation of naphthalene derivatives. One common method is the Darzens tetralin synthesis, which involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.

Major Products:

Scientific Research Applications

2-Methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 2-Methylidene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

IUPAC Name

3-methylidene-2,4-dihydro-1H-naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-5H,1,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXDKYFSWOOJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504455
Record name 2-Methylidene-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66448-77-9
Record name 2-Methylidene-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.